molecular formula C13H13NO5 B176968 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione CAS No. 102978-40-5

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

Cat. No. B176968
M. Wt: 263.25 g/mol
InChI Key: IGKWOGMVAOYVSJ-UHFFFAOYSA-N
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Description

“4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione” is a key intermediate for the synthesis of camptothecin analogs . It is a semi-saturated cyclic/semi-saturated fused ring compound .


Synthesis Analysis

A practical asymmetric synthesis of this compound was developed . Commercially available citrazinic acid is converted in four steps into the 2-chloro-6-methoxypyridine . An ortho-directed metalation followed by reaction with a formamide produces an aldehyde with the required 2,3,4,6-substituted pyridine with high regioselectivity .


Molecular Structure Analysis

The molecular formula of this compound is C13H13NO5 . Its average mass is 263.246 Da and its monoisotopic mass is 263.079376 Da .


Chemical Reactions Analysis

After refunctionalization of the aldehyde, the chloropyridine is converted into an ester by a facile palladium-mediated carbonylation reaction . Wittig reaction and racemic osmylation produce the diol 16 which is resolved by an efficient lipase resolution to an ee > 99%, and a one-pot recycle of the unwanted diol enantiomer was developed .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 666.6±55.0 °C at 760 mmHg . The vapor pressure is 0.0±4.6 mmHg at 25°C . The enthalpy of vaporization is 112.2±6.0 kJ/mol . The flash point is 357.0±31.5 °C . The index of refraction is 1.637 .

Scientific Research Applications

Asymmetric Synthesis and Camptothecin Analogs

  • A key application of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is in the practical asymmetric synthesis of S-enantiomers, serving as an intermediate for camptothecin analogs. This process involves commercially available citrazinic acid converted through multiple steps into specific intermediates, ultimately yielding a product with high enantiomeric excess. This synthesis is crucial for the production of various camptothecin analogs, which have significant implications in medicinal chemistry (Henegar et al., 1997).

Catalytic Asymmetric Synthesis

  • Another significant application is in catalytic asymmetric synthesis. This involves an asymmetric α-hydroxylation step using a guanidine-urea bifunctional organocatalyst. This method is applied in the synthesis of (20S)-camptothecin analogues, highlighting its importance in the field of asymmetric catalysis and pharmaceutical synthesis (Watanabe et al., 2014).

Versatility in Chemical Reactions

  • The versatility of this compound is also demonstrated in its ability to form various derivatives. For example, its reaction with different nucleophilic reagents can produce a range of derivatives like diazanaphthalene, pyrano-pyrazole, and pyrano-pyridine derivatives, showcasing its flexibility and utility in synthetic organic chemistry (Harb et al., 1989).

Structural and Analytical Chemistry

  • In structural chemistry, derivatives of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione have been studied for their molecular geometry and electronic structure. These studies provide insights into the planarity and bonding characteristics of these molecules, which are important for understanding their chemical behavior and potential applications (Kakehi et al., 1997).

properties

IUPAC Name

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWOGMVAOYVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326908
Record name 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

CAS RN

10298-40-5
Record name 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Reactant of Route 2
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Reactant of Route 3
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Reactant of Route 4
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Reactant of Route 5
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Reactant of Route 6
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

Citations

For This Compound
4
Citations
KE Henegar, SW Ashford, TA Baughman… - The Journal of …, 1997 - ACS Publications
A practical asymmetric synthesis of (S) 4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1), a versatile intermediate for the synthesis of camptothecin analogs, …
Number of citations: 139 pubs.acs.org
NF Lazareva, VP Baryshok, IM Lazarev - Archiv der Pharmazie, 2018 - Wiley Online Library
The plant pentacyclic alkaloid camptothecin and its structural analogs were extensively studied. These compounds are interesting due to the antitumor activity associated with their …
Number of citations: 20 onlinelibrary.wiley.com
P Shao, W Lu, L Wang - Current Organic Synthesis, 2020 - ingentaconnect.com
A practical and concise total synthesis of tricyclic ketone 7 (CDE ring), a valuable intermediate for the synthesis of racemic camptothecin and analogs, was described (8 chemical steps …
Number of citations: 3 www.ingentaconnect.com
X Wang, L Xu, F Xiong, Y Wu, F Chen - Tetrahedron: Asymmetry, 2017 - Elsevier
An efficient and stereocontrolled synthesis of (20S)-camptothecin and an analogue has been developed. The key feature of this synthesis is the organocatalyzed asymmetric α-…
Number of citations: 3 www.sciencedirect.com

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